4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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Overview
Description
4-[4-(Benzyloxy)-3-methoxyphenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of a phenolic hydroxyl group by benzylation. This can be achieved by reacting the phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Tetrahydropyrimidine Ring: The core tetrahydropyrimidine ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group is introduced by reacting the intermediate with a sulfur source, such as Lawesson’s reagent.
Final Coupling: The final step involves coupling the intermediate with an appropriate carboxamide derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)-3-methoxyphenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Hydrolysis: Acids (HCl, H2SO4), bases (NaOH, KOH)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[4-(Benzyloxy)-3-methoxyphenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, leading to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25N3O3S |
---|---|
Molecular Weight |
459.6g/mol |
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H25N3O3S/c1-17-23(25(30)28-20-11-7-4-8-12-20)24(29-26(33)27-17)19-13-14-21(22(15-19)31-2)32-16-18-9-5-3-6-10-18/h3-15,24H,16H2,1-2H3,(H,28,30)(H2,27,29,33) |
InChI Key |
WVCKMVWOJSJQKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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